molecular formula C6H9N3 B048730 (1-Methylpyrrolidin-2-ylidene)cyanamide CAS No. 121348-58-1

(1-Methylpyrrolidin-2-ylidene)cyanamide

Cat. No.: B048730
CAS No.: 121348-58-1
M. Wt: 123.16 g/mol
InChI Key: JLOFNSGMKXFDDU-UHFFFAOYSA-N
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Description

Cyanamide derivatives are characterized by a –N–C≡N functional group, with variations in substituents leading to distinct physicochemical properties and applications. Below, we analyze these compounds in relation to hypothetical structural analogs like (1-Methylpyrrolidin-2-ylidene)cyanamide, emphasizing synthesis, stability, and industrial or biological roles.

Properties

CAS No.

121348-58-1

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1-methylpyrrolidin-2-ylidene)cyanamide

InChI

InChI=1S/C6H9N3/c1-9-4-2-3-6(9)8-5-7/h2-4H2,1H3

InChI Key

JLOFNSGMKXFDDU-UHFFFAOYSA-N

SMILES

CN1CCCC1=NC#N

Canonical SMILES

CN1CCCC1=NC#N

Synonyms

Cyanamide, (1-methyl-2-pyrrolidinylidene)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Cyanamide (NH$_2$CN)

  • Structure : Linear molecule with –NH$_2$ and –C≡N groups.
  • Biosynthesis: Found naturally in leguminous plants (e.g., Vicia villosa), biosynthesized from L-canavanine via nitrogen transfer .
  • Applications :
    • Agriculture: Acts as a nitrogen fertilizer but exhibits phytotoxicity in young plants, reducing biomass and height while inducing oxidative stress (e.g., increased H$2$O$2$ levels) .
    • Medicine: Precursor for synthetic pharmaceuticals.
  • Safety : Moderate toxicity; degradation in plants mitigates its stress effects over time .

Calcium Cyanamide (CaCN$_2$)

  • Structure : Ionic compound (Ca$^{2+}$ and [NCN]$^{2-}$).
  • Synthesis : Produced via the Frank-Caro process (N$2$ + CaC$2$ → CaCN$_2$ + C) .
  • Applications :
    • Fertilizer: Releases nitrogen slowly, improving soil fertility.
    • Pest Control: Used as a herbicide and fungicide .
  • Hazards :
    • Reacts violently with water, releasing toxic ammonia and acetylene .
    • Causes skin burns, respiratory irritation, and systemic toxicity (nausea, dizziness) .

Hydrogen Cyanamide (H$_2$NCN)

  • Structure : Similar to cyanamide but with an additional hydrogen.
  • Market Trends: Global demand driven by agricultural use (e.g., budbreak inducer in vineyards) and chemical synthesis . Key manufacturers in Europe, Asia, and North America .
  • Safety : Requires careful handling due to flammability and toxicity; regulated under CAS 420-04-2 .

Dicyandiamide (C$2$H$4$N$_4$)

  • Structure : Dimer of cyanamide with a –NH–C(=NH)–NH–C≡N backbone.
  • Research Findings :
    • High-pressure Raman studies show structural stability up to 24 GPa, with bond shortening under compression .
    • Applications: Precursor for melamine, flame retardants, and epoxy resins.

Hypothetical Comparison with (1-Methylpyrrolidin-2-ylidene)cyanamide

While direct data on this compound are absent, its structure suggests unique properties:

  • Stability : Likely more stable than hydrogen cyanamide due to the cyclic structure but less reactive than calcium cyanamide.
  • Applications: Potential use in catalysis or pharmaceuticals, leveraging the nitrogen-rich framework.

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